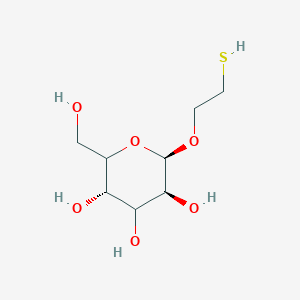

2-Mercaptoethyl beta-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"2-Mercaptoethyl beta-D-glucopyranoside" belongs to a class of compounds known as glucopyranosides, which are derivatives of glucose, a fundamental sugar molecule in biology. These compounds are known for their varied chemical and physical properties and have been a subject of extensive research due to their importance in various biochemical and industrial applications.

Synthesis Analysis

The synthesis of compounds similar to "2-Mercaptoethyl beta-D-glucopyranoside," like 2-aminoethyl β-D-glucopyranoside and other derivatives, involves multiple steps, including acetylation, deacetylation, conversion to certain intermediates, and coupling with acceptor alcohols. This process typically results in the formation of the β-anomer of the glucopyranoside, which is a stereoisomer of the sugar molecule (Graham & Neuberger, 1968).

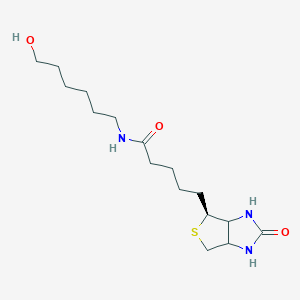

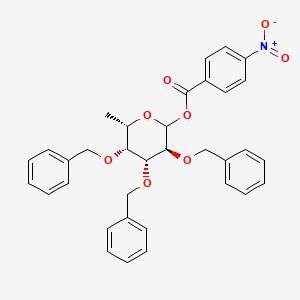

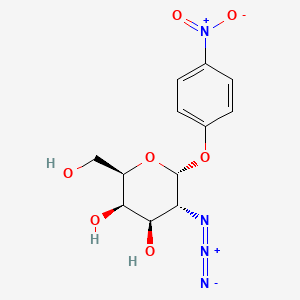

Molecular Structure Analysis

The molecular structure of glucopyranosides, including "2-Mercaptoethyl beta-D-glucopyranoside," is characterized by a glucose moiety linked to a functional group (in this case, a mercaptoethyl group). The structure influences the compound's chemical behavior and physical properties. For instance, the addition of substituents can affect the sugar's conformational landscape, as observed in studies of phenyl β-D-glucopyranoside (Talbot & Simons, 2002).

Scientific Research Applications

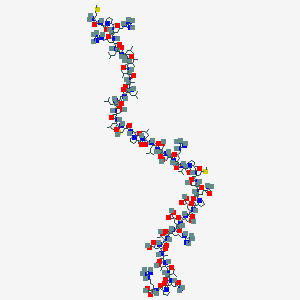

Metabolomics and Plant Genome Research

2-Mercaptoethyl beta-D-glucopyranoside has been implicated in metabolomic studies, especially in model plants like Arabidopsis thaliana. Nakabayashi et al. (2009) isolated metabolites from Arabidopsis in a non-targeted way, aiming at the construction of metabolite standards and chemotaxonomic comparison. This included the isolation of various compounds such as anthocyanins and glucopyranosides for structural analysis, indicating the relevance of such compounds in the study of plant metabolomics and genome research (Nakabayashi et al., 2009).

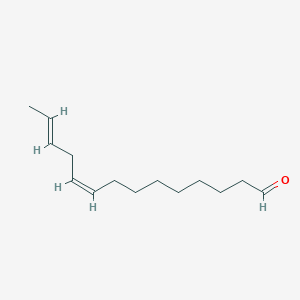

Chitosan Derivatives and Heavy Metal Retention

Chitosan mercaptanes, which include a structural component similar to 2-Mercaptoethyl beta-D-glucopyranoside, have been studied for their potential as heavy metal retention agents. Cardenas et al. (2001) synthesized chitosan mercaptanes using mercaptoacetic acid and investigated their retention capacities for heavy metals like copper and mercury. This research highlights the potential application of glucopyranoside derivatives in environmental remediation (Cardenas et al., 2001).

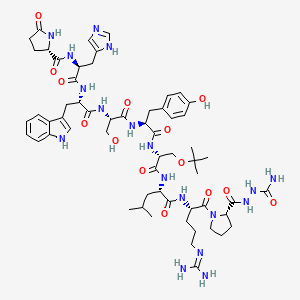

Synthetic Glycosides for Pharmaceutical Research

There is a notable interest in the synthesis of glycosides, including those related to 2-Mercaptoethyl beta-D-glucopyranoside, for pharmaceutical applications. Myszka et al. (2003) explored the synthesis of diosgenyl glycosides, demonstrating their potential antitumor activities. These findings suggest the relevance of glucopyranoside derivatives in the development of new therapeutic agents (Myszka et al., 2003).

Safety And Hazards

While specific safety and hazard information for 2-Mercaptoethyl beta-D-glucopyranoside is not available, it’s important to handle all chemicals with care and use appropriate safety measures.

Future Directions

The future research directions for 2-Mercaptoethyl beta-D-glucopyranoside are not clear due to the limited information available. However, given its biochemical nature, it could potentially be explored further in the field of proteomics research1.

Please note that this information is based on the available resources and there might be more recent studies or data related to 2-Mercaptoethyl beta-D-glucopyranoside.

properties

IUPAC Name |

(3S,5S,6R)-2-(hydroxymethyl)-6-(2-sulfanylethoxy)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O6S/c9-3-4-5(10)6(11)7(12)8(14-4)13-1-2-15/h4-12,15H,1-3H2/t4?,5-,6?,7+,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYFGRHVKQZODJ-OAIINSLMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)OC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CS)O[C@H]1[C@H](C([C@@H](C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662070 |

Source

|

| Record name | 2-Sulfanylethyl beta-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Mercaptoethyl beta-D-glucopyranoside | |

CAS RN |

130263-77-3 |

Source

|

| Record name | 2-Sulfanylethyl beta-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1140088.png)